molecular formula C16H19N3O3S B2399200 N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 692762-41-7

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2399200
CAS No.: 692762-41-7
M. Wt: 333.41
InChI Key: OHXNTLSXBARVRP-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a diethylsulfamoyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)15-9-7-14(8-10-15)18-16(20)13-6-5-11-17-12-13/h5-12H,3-4H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXNTLSXBARVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

2. Enzyme Inhibition Studies

  • The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro studies demonstrated a dose-dependent response, indicating potential for targeted cancer therapies .

3. Drug Development

  • As a building block in organic synthesis, N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide can be utilized to create more complex molecules for pharmaceutical applications. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Case Studies

Study 1: Anticancer Activity
A study focusing on various pyridine derivatives found that this compound significantly inhibited the growth of cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer drugs through structural modification to improve potency and selectivity .

Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound effectively inhibits certain kinases associated with tumor growth. The results indicated that further investigations could lead to the development of targeted therapies for cancer treatment, particularly in cases resistant to conventional drugs .

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The diethylsulfamoyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features but different functional groups.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: A compound with a similar sulfonamide group but different core structure.

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a diethylsulfamoyl group and a carboxamide functional group. Its molecular formula is C14H18N2O2S, with a molecular weight of approximately 282.37 g/mol. The structural features suggest potential interactions with various biological targets, making it an interesting candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular pathways. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing physiological responses related to pain, inflammation, and cancer progression.

Antiproliferative Effects

Research has demonstrated that derivatives of pyridine-3-carboxamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in human breast cancer cells (MCF-7) by activating the apoptotic cascade and inhibiting cell cycle progression .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0Induction of apoptosis
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine-7-yl)phenolMV4-113.0PARP-1 cleavage

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of proliferating cell nuclear antigen (PCNA) .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound may effectively bind to specific proteins involved in cancer progression and inflammation, warranting further experimental validation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. However, comprehensive toxicity assessments are required to ensure safety for potential clinical applications .

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